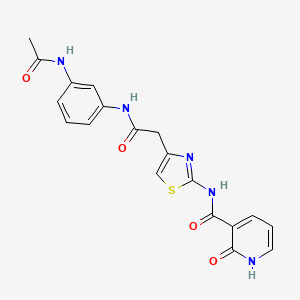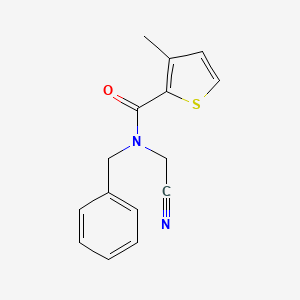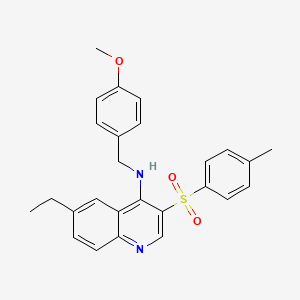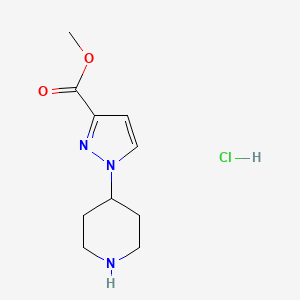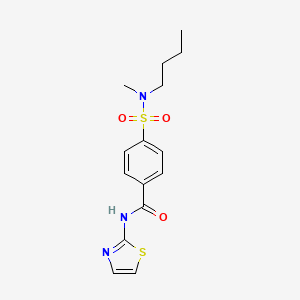
4-(N-butyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-butyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of sulfonamide derivatives and has been shown to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
- Thiazoles, including this compound, have demonstrated antimicrobial properties. For instance, sulfazole (a thiazole derivative) exhibits antimicrobial effects. Researchers have explored modifications of thiazole-based compounds to enhance their antimicrobial activity .
- Thiazoles play a crucial role in cancer research. The compound tiazofurin, which contains a thiazole moiety, has shown promise as an anticancer agent. Researchers continue to investigate thiazole-based scaffolds for their potential in cancer treatment .
- Some thiazole derivatives exhibit antioxidant activity. Researchers have synthesized compounds containing the thiazole moiety and evaluated their in vitro antioxidant properties. These molecules could contribute to oxidative stress management .
- Thiazoles have been explored as anti-inflammatory agents. For instance, meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring. Researchers investigate the anti-inflammatory potential of thiazole-based compounds .
- Thiazoles may offer hepatoprotective benefits. Researchers have studied their impact on liver health, aiming to develop compounds that protect against liver damage and promote liver function .
- Thiazoles have been investigated for their antihypertensive effects. While more research is needed, these compounds hold promise in managing blood pressure and cardiovascular health .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Applications
Hepatoprotective Effects
Antihypertensive Properties
Mecanismo De Acción
Target of Action
It is classified as a sulfonamide , a group of compounds known for their antibacterial properties. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .
Mode of Action
While the specific interaction of this compound with its targets is not detailed in the available resources, we can infer from the general mode of action of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They competitively inhibit this enzyme, preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and replication.
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid. This disruption starves the bacteria of folic acid, a vital cofactor for the synthesis of nucleic acids and amino acids, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally have good oral absorption, wide distribution in the body, are metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, the compound deprives bacteria of essential components for their metabolic processes, leading to their eventual death .
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-4-10-18(2)23(20,21)13-7-5-12(6-8-13)14(19)17-15-16-9-11-22-15/h5-9,11H,3-4,10H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOLMVBCLYKPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)
![4-[(N-Cyano-4-fluoroanilino)methyl]benzamide](/img/structure/B2799213.png)
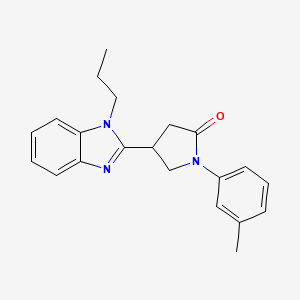
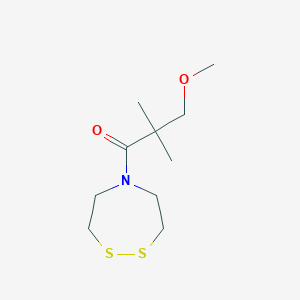
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)
![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2799220.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2799222.png)
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)
